Chronic Hepatitis B: Sustained Virological Response Superior to Untreated Controls and Comparable to Interferon
Thymalfasin (Tα1) at 1.6 mg twice-weekly for 6 months achieved significantly higher sustained response rates than untreated controls in patients with chronic hepatitis B. In a meta-analysis of seven randomized controlled studies, thymalfasin monotherapy produced a pooled sustained response rate of approximately 36% versus <10% in untreated controls [1]. In a direct head-to-head randomized trial of 316 Japanese patients, 1.6 mg thymalfasin for 24 weeks resulted in 36.4% ALT normalization, 30% HBV-DNA clearance by branched DNA, and 22.8% HBe-antigen clearance at 72 weeks [2]. A separate meta-analysis comparing thymalfasin to interferon-alpha found comparable efficacy but with a superior safety profile for thymalfasin [3].
| Evidence Dimension | Sustained virological response rate in chronic hepatitis B |
|---|---|
| Target Compound Data | 36.4% ALT normalization; 30% HBV-DNA clearance; 22.8% HBeAg clearance |
| Comparator Or Baseline | Untreated controls: <10% response; Interferon-alpha: comparable efficacy but higher adverse event rates |
| Quantified Difference | >3-fold increase in response vs. untreated; non-inferior to interferon with better tolerability |
| Conditions | Randomized controlled trials; 1.6 mg subcutaneous twice-weekly for 24 weeks; 72-week observation period |
Why This Matters
Thymalfasin provides a well-tolerated, non-interferon option with durable off-treatment responses, reducing the need for indefinite antiviral therapy.
- [1] Chien RN, et al. Thymalfasin for the treatment of chronic hepatitis B. Expert Rev Anti Infect Ther. 2004 Feb;2(1):9. View Source
- [2] Iino S, et al. The efficacy and safety of thymosin alpha-1 in Japanese patients with chronic hepatitis B; results from a randomized clinical trial. J Viral Hepat. 2005 May;12(3):300-6. View Source
- [3] Yang YF, et al. Comparison of the efficacy of thymosin alpha-1 and interferon alpha in the treatment of chronic hepatitis B: a meta-analysis. Antiviral Res. 2008 Feb;77(2):136-41. View Source
